

The Hepcidin-25/Ferritin Ratio: A Comparative Guide for Hematological Disorders

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The intricate regulation of iron homeostasis is critical in the pathophysiology of numerous hematological disorders. Traditional markers of iron status, such as serum ferritin and transferrin saturation, are often confounded by inflammation and other disease-related processes. In recent years, the ratio of **hepcidin-25** to ferritin has emerged as a promising biomarker to provide a more accurate assessment of iron metabolism. This guide offers an objective comparison of the clinical utility of the **hepcidin-25**/ferritin ratio against other iron parameters in various hematological conditions, supported by experimental data and detailed methodologies.

I. Comparative Performance in Hematological Disorders

The **hepcidin-25**/ferritin ratio offers a nuanced view of iron homeostasis by contextualizing the master iron regulator, hepcidin, with the primary iron storage protein, ferritin. This ratio is particularly valuable in distinguishing complex iron states that characterize many blood disorders.

Myelodysplastic Syndromes (MDS)

In Myelodysplastic Syndromes (MDS), iron overload is a common complication with prognostic implications. The hepcidin/ferritin ratio helps to understand the degree of hepcidin suppression relative to iron stores, which can be heterogeneous across different MDS subtypes.[\[1\]](#)[\[2\]](#)

Parameter	Whole MDS Population vs. Controls	Transfusion-Dependent (TD) vs. Non-TD MDS	RARS vs. RAEB/CMML	Reference
Hepcidin	Slightly higher (not statistically significant)	Significantly higher in TD	Lowest in RARS, highest in RAEB/CMML	[1][2]
Ferritin	Significantly higher in TD	-	-	[2]
Hepcidin/Ferritin Ratio	Significantly lower	Similar between TD and non-TD	Markedly heterogeneous, with a significant difference in the hepcidin/ferritin slopes	[1][2]

A significantly lower hepcidin-to-ferritin ratio is observed in MDS patients with the SF3B1 mutation compared to those without, suggesting that ineffective erythropoiesis in this subgroup suppresses hepcidin production, leading to inappropriately low hepcidin levels relative to body iron stores.[3][4]

Beta-Thalassemia

Patients with β -thalassemia exhibit a complex interplay between iron overload from transfusions and ineffective erythropoiesis, which suppresses hepcidin.

Parameter	β-Thalassemia Patients vs. Controls	β-Thalassemia	Reference
		Major (β-TM) vs. β-Thalassemia Intermedia (β-TI)	
Hemoglobin	Lower	-	[5][6]
Ferritin	Higher	Higher in β-TM	[5][6][7]
Hepcidin	Higher	Higher in β-TM	[5][6][7]
Hepcidin/Ferritin Ratio	Lower	Lower in β-TM	[5][6][7]

The hepcidin-to-ferritin ratio is significantly lower in β-thalassemia patients compared to healthy individuals, indicating a state of hepcidin suppression relative to the severe iron overload.[8] One study identified an optimal cutoff value for the hepcidin-to-ferritin ratio of 0.046 ng/mL for diagnosing iron overload in β-TM patients with 100.0% sensitivity and 98.3% specificity.[9]

Anemia of Chronic Disease (ACD) vs. Iron Deficiency Anemia (IDA)

Differentiating between ACD and IDA is a common diagnostic challenge. Hepcidin is a key mediator in ACD, where inflammation increases its production, leading to iron sequestration. In contrast, hepcidin is suppressed in IDA to maximize iron absorption.

Parameter	Pure ACD	ACD with coexistent ID	IDA	Controls	Reference
Serum Hepcidin	Significantly increased (e.g., 143.85±42.76 ng/mL)	Significantly reduced compared to pure ACD (e.g., 10.0±2.97 ng/mL)	Significantly decreased (e.g., 6.01±2.83 ng/mL)	Normal (e.g., 24.96±9.09 ng/mL)	[10]
Serum Ferritin	Increased	Normal to increased	Decreased	Normal	[11][12]
Transferrin Saturation	Decreased	Decreased	Decreased	Normal	[11]
Total Iron Binding Capacity	Decreased	Variable	Increased	Normal	[11]

The hepcidin/ferritin ratio can provide a clearer distinction. In ACD, both levels are high, while in IDA, both are low. In combined ACD/IDA, a low hepcidin level despite inflammation can be indicative of a true iron deficiency.

II. Experimental Protocols

Accurate measurement of **hepcidin-25** and ferritin is crucial for the clinical utility of their ratio. Below are generalized methodologies for the key experiments.

Measurement of Hepcidin-25

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for **hepcidin-25** quantification due to its high specificity and ability to distinguish between different hepcidin isoforms.[13][14][15] Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are also widely used.[16]

Sample Preparation (for LC-MS/MS):

- Collect blood samples in serum or EDTA tubes. Note that higher **hepcidin-25** concentrations may be observed in EDTA plasma compared to serum.[17]
- Centrifuge to separate serum or plasma and store at -80°C until analysis.[18]
- Perform protein precipitation of the serum/plasma sample, often using an acid like trichloroacetic acid.[14]
- The supernatant containing **hepcidin-25** is then subjected to LC-MS/MS analysis.

LC-MS/MS Analysis:

- Utilize a liquid chromatography system to separate **hepcidin-25** from other components in the sample.
- Introduce the separated sample into a tandem mass spectrometer.
- Quantify **hepcidin-25** based on its specific mass-to-charge ratio.

Measurement of Serum Ferritin

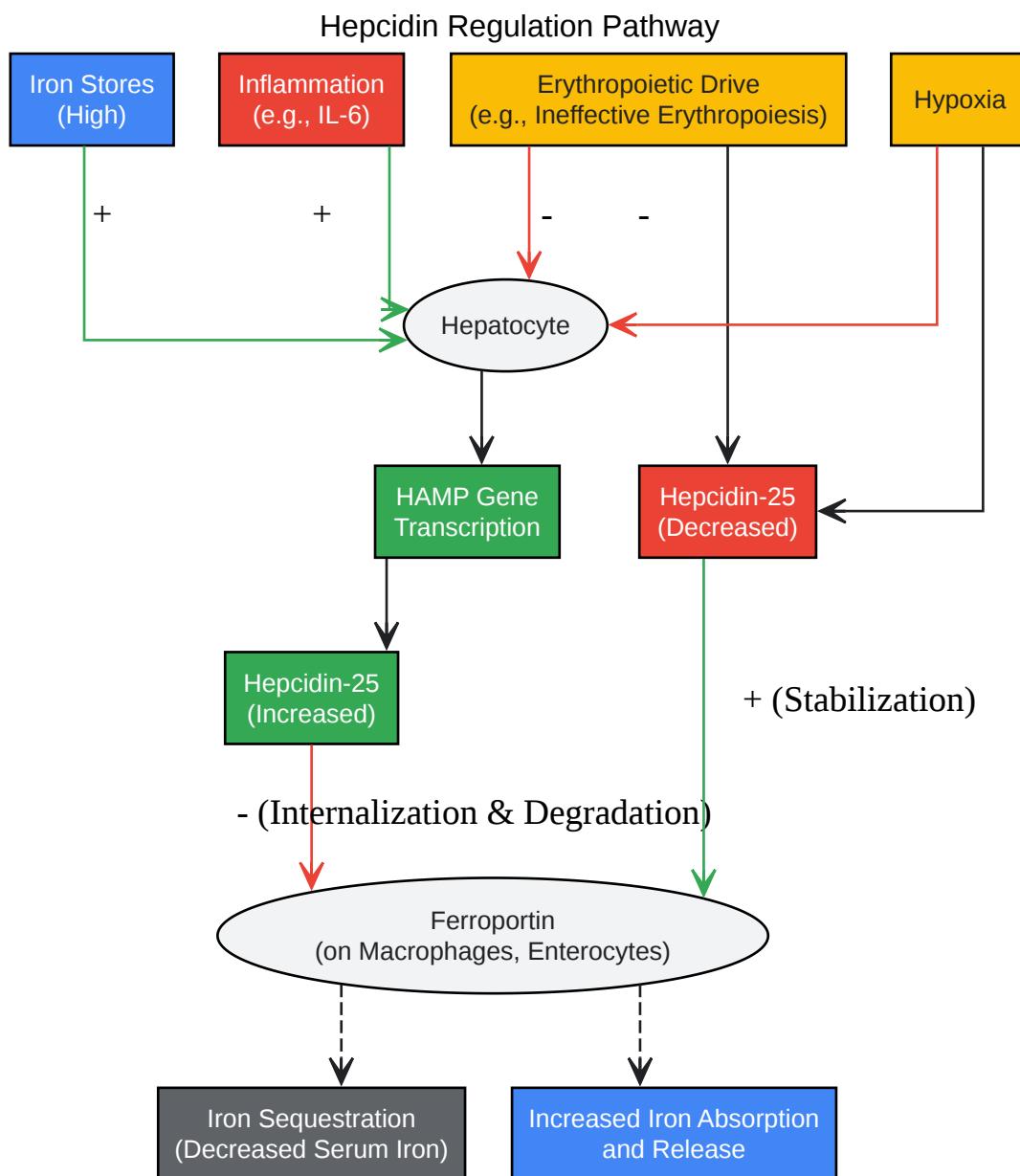
Serum ferritin is typically measured using automated immunoturbidimetric assays on clinical chemistry analyzers.[19]

Immunoturbidimetric Assay:

- Patient serum is mixed with a reagent containing anti-ferritin antibodies.
- The binding of antibodies to ferritin in the sample causes the solution to become turbid.
- The degree of turbidity is measured by a photometer and is proportional to the concentration of ferritin in the sample.
- The concentration is calculated by comparing the measurement to a standard curve.

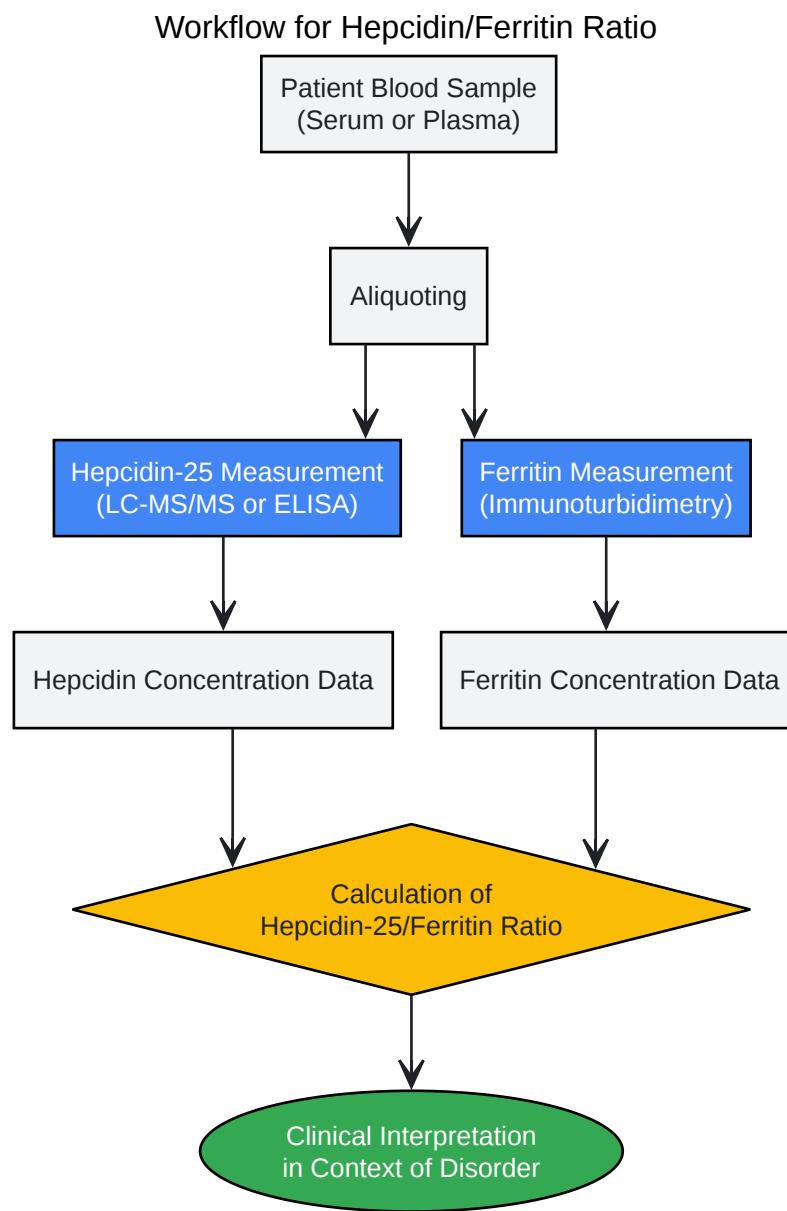
III. Visualizing Key Pathways and Workflows

Hepcidin Regulation Signaling Pathway

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Caption: Regulation of hepcidin production by iron, inflammation, and erythropoietic signals.

Experimental Workflow for Hepcidin/Ferritin Ratio Determination



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Caption: A generalized workflow for determining the **hepcidin-25**/ferritin ratio.

IV. Conclusion

The **hepcidin-25**/ferritin ratio is a valuable tool in the diagnostic and research armamentarium for a range of hematological disorders. By providing a more physiologically relevant measure of iron status, it can help to elucidate the underlying pathophysiology of iron dysregulation, guide therapeutic decisions, and serve as a potential endpoint in clinical trials for novel therapies.

targeting iron metabolism. Further standardization of hepcidin assays is necessary to facilitate the widespread clinical adoption of this promising biomarker.

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